

Physical characteristics of 2-Phenoxyphenylacetonitrile

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Compound of Interest

Compound Name: 2-Phenoxyphenylacetonitrile

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An In-depth Technical Guide on the Physical Characteristics of **2-Phenoxyphenylacetonitrile** and Its Isomers

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Phenoxyphenylacetonitrile**, a key chemical intermediate. Due to ambiguity in the common name, this document details the characteristics of the primary isomers to provide clarity for researchers, scientists, and drug development professionals. The data presented is compiled from various chemical databases and scientific literature.

Introduction to Phenoxyphenylacetonitrile Isomers

Phenoxyphenylacetonitrile encompasses several isomers based on the substitution pattern of the phenoxy group on the phenyl ring. The most common isomers are 2-(2-phenoxyphenyl)acetonitrile, 2-(3-phenoxyphenyl)acetonitrile, and the parent compound 2-phenoxy-2-phenylacetonitrile. These compounds are organic nitriles, which are important precursors in the synthesis of various pharmaceuticals and other fine chemicals. Understanding their distinct physical properties is crucial for their application in chemical synthesis and development.

Physicochemical Properties

The quantitative physical and chemical data for the isomers of phenoxyphenylacetonitrile are summarized in the tables below for easy comparison.

Table 1: Properties of 2-phenoxy-2-phenylacetonitrile

Property	Value	Reference
CAS Number	32121-27-0	[1]
Molecular Formula	C ₁₄ H ₁₁ NO	[1]
Molecular Weight	209.24 g/mol	[1]
Exact Mass	209.084063974 g/mol	[1]
Topological Polar Surface Area (TPSA)	33 Å ²	[1]
XLogP3 (log P)	3.4	[1]
Hydrogen Bond Acceptor Count	2	[1]

Table 2: Properties of 2-(2-phenoxyphenyl)acetonitrile

Property	Value	Reference
CAS Number	25562-98-5	[2]
Synonyms	2-Phenoxybenzyl cyanide	[3]
Molecular Formula	C ₁₄ H ₁₁ NO	[2][3]
Molecular Weight	209.2432 g/mol	[2][3]
Boiling Point	338.1°C at 760 mmHg; 145°C at 1 torr	[3][4]
Exact Mass	209.084 g/mol	[3]
Topological Polar Surface Area (TPSA)	33 Å ²	[3]
XLogP3 (log P)	3.1	[3]
Rotatable Bond Count	3	[3]
Heavy Atom Count	16	[3]
Hydrogen Bond Acceptor Count	2	[3]

Table 3: Properties of 2-(3-phenoxyphenyl)acetonitrile

Property	Value	Reference
CAS Number	51632-29-2	[5]
Synonyms	m-Phenoxybenzyl cyanide	[5]
Molecular Formula	C ₁₄ H ₁₁ NO	[6]
Molecular Weight	209.24 g/mol	[5]
Boiling Point	137°C at 0.3 mmHg	[6]
Density	1.124 g/mL at 25°C	[6]
Refractive Index (n _{20/D})	1.578	[6]
Flash Point	>110°C (>230°F)	[6]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[6]
Topological Polar Surface Area (TPSA)	33 Å ²	[5]
XLogP3 (log P)	3.0	[5]
Rotatable Bond Count	3	[5]
Hydrogen Bond Acceptor Count	2	[5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of **2-phenoxyphenylacetonitrile** and its isomers.

- **Infrared (IR) Spectroscopy:** The IR spectrum of these compounds is expected to show characteristic absorption bands. A strong, sharp peak for the nitrile group (C≡N) stretch typically appears in the range of 2200-2300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching within the aromatic rings appears in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage will show strong absorptions in the 1000-

1300 cm^{-1} range. An IR spectrum for 2-(2-phenoxyphenyl)acetonitrile is available in the NIST Chemistry WebBook.^[2]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will display signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A characteristic singlet for the methylene ($-\text{CH}_2-$) protons adjacent to the nitrile group is expected to appear in the range of 3.5-4.5 ppm. The exact chemical shifts and splitting patterns will differ depending on the substitution pattern of the isomer.
 - ^{13}C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon around 115-125 ppm. The carbons of the aromatic rings will resonate in the 110-160 ppm region. The methylene carbon signal will appear further upfield.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M^+) for $\text{C}_{14}\text{H}_{11}\text{NO}$ would be observed at an m/z corresponding to its molecular weight (approximately 209.24).^{[1][2][5]}

Experimental Protocols

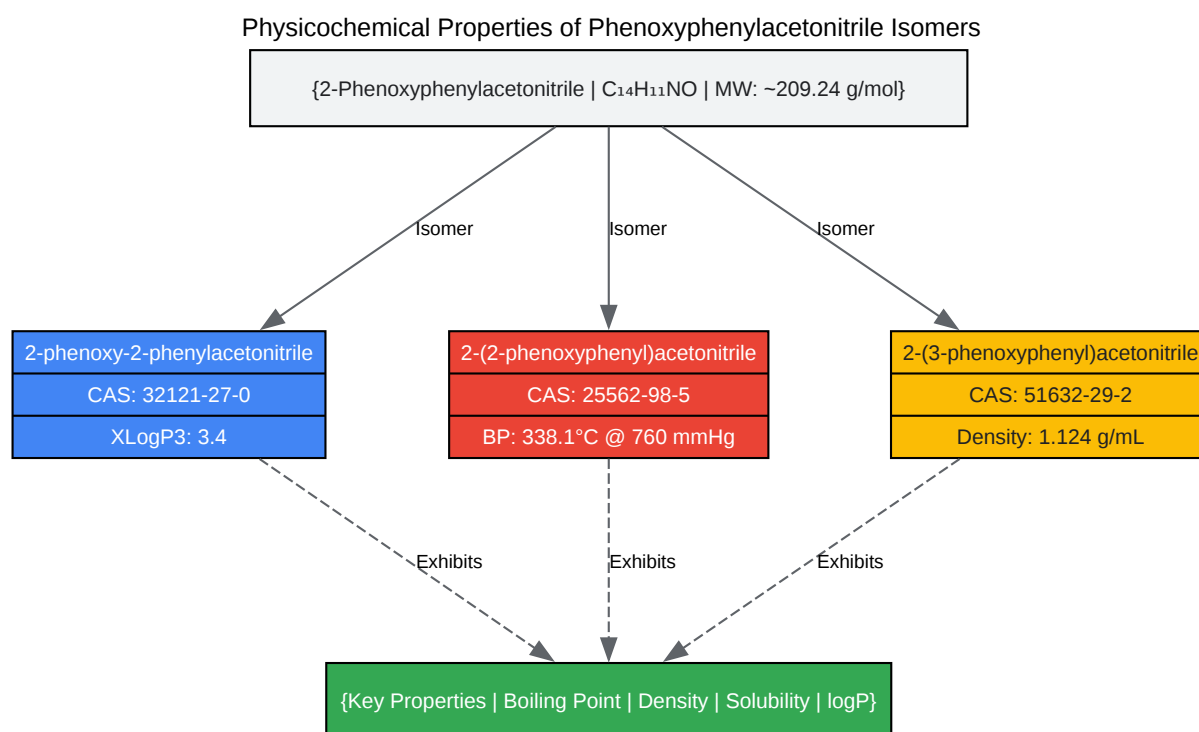
Standard laboratory procedures are employed to determine the physical characteristics of chemical compounds like **2-phenoxyphenylacetonitrile**.

- Melting Point Determination: The melting point of a solid compound can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts is recorded.
- Boiling Point Determination: The boiling point is typically measured at a specific pressure, often atmospheric pressure (760 mmHg) or under vacuum for high-boiling compounds.^{[3][4][6]} The substance is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid is recorded as the boiling point.
- Spectroscopic Analysis:

- Sample Preparation: For NMR analysis, the compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). For IR spectroscopy, the sample can be analyzed as a thin film (for oils), a KBr pellet (for solids), or in a solution.
- Data Acquisition: The prepared sample is placed in the respective spectrometer (NMR, IR, or Mass Spectrometer), and the spectrum is recorded according to the instrument's standard operating procedures.^{[7][8]}

Visualization of Physicochemical Properties

The following diagram illustrates the key physicochemical properties and structural information for the common isomers of phenoxyphenylacetonitrile.



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Caption: Logical diagram illustrating the relationship between the parent compound and its key isomers with their distinguishing physical properties.

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